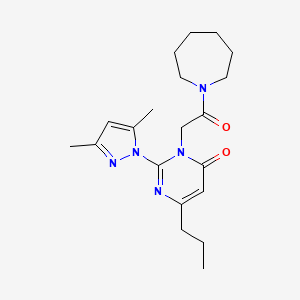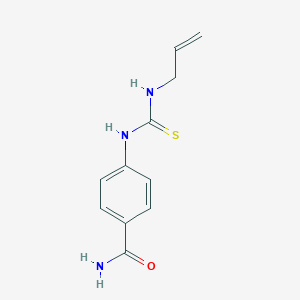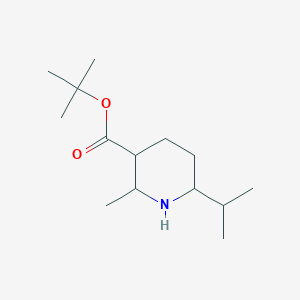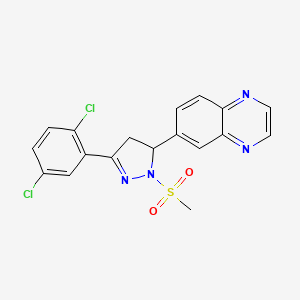![molecular formula C16H15N3O4S B2936372 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309571-55-7](/img/structure/B2936372.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several structural components: a piperazin-2-one ring, a thiazol-2-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl group. Piperazin-2-one is a type of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Thiazol-2-yl is a type of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. 2,3-Dihydrobenzo[b][1,4]dioxine is a type of dioxin, which are a group of chemically-related compounds that are persistent environmental pollutants .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds structurally related to 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives and other heterocyclic compounds have demonstrated significant antimicrobial potential, indicating the relevance of such structures in developing new antimicrobial agents (Bektaş et al., 2007).
Antihypertensive Drug Intermediates
Certain derivatives have been synthesized as intermediates in the production of antihypertensive drugs, highlighting the importance of such compounds in pharmaceutical manufacturing processes (C. Ramesh et al., 2006).
Anti-Inflammatory and Analgesic Agents
Research on benzodioxine derivatives has led to the development of novel compounds with potential anti-inflammatory and analgesic properties. These findings suggest the utility of this chemical framework in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization of Novel Compounds
Studies have also focused on the synthesis and characterization of new derivatives containing piperazine and related structures for various potential applications, including as dual antihypertensive agents (Marvanová et al., 2016). These efforts underscore the ongoing interest in exploring the chemical space around such motifs for medicinal chemistry applications.
Polymer Science Applications
In polymer science, related chemical structures have been employed in the synthesis of novel polymeric materials with desirable properties, indicating the versatility of this compound's core structure in materials science applications (Wang et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-14-9-18(6-7-19(14)16-17-5-8-24-16)15(21)13-10-22-11-3-1-2-4-12(11)23-13/h1-5,8,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWNAUMRGTPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)




![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)